2-(1-phenylethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-(1-phenylethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of chiral C2-symmetric molecules, including derivatives related to the specified compound, has been achieved through molecular rearrangement and debromination reactions, demonstrating the potential for creating complex, chiral molecular structures with specific optical properties (Žilinskas, Stončius, & Butkus, 2005).
- Studies on oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives of azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones have explored their potential as beta-adrenolytics, indicating a broader pharmacological interest in these compounds (Kossakowski & Wojciechowska, 2006).
- Investigations into the tautomeric and acid-base properties of azoderivatives of benzoylacetone, including structural analogs, have provided insights into their behavior in solution, influencing their potential applications in chemical sensors and molecular electronics (Mahmudov et al., 2011).
Photocatalysis and Material Science
- New heteroleptic Ni(ii) complexes involving derivatives of the compound have been synthesized and characterized, with some showing significant electrocatalytic properties for oxygen evolution reaction (OER), highlighting their potential in energy conversion and storage applications (Kushwaha et al., 2020).
- Photochemical approaches to synthesize conformationally restricted bis-pyrrolidines starting from related furanones have been developed, revealing potential in creating novel organic compounds with specific conformational characteristics (Fort, Woltering, Alker, & Bach, 2014).
Spectroscopy and Quantum Chemical Calculations
- Detailed spectroscopic investigations and quantum chemical calculations on cyano-substituted azoderivatives of β-diketones have been carried out, providing valuable information on their electronic structure and potential applications in designing new materials with specific optical properties (Renjith et al., 2014).
Properties
IUPAC Name |
4-(1-phenylethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10(11-5-3-2-4-6-11)18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h2-6,10,12-15H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODFQPQEXGMYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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